molecular formula C11H8FNO2 B15242665 2-Fluoro-2-(quinolin-5-yl)acetic acid

2-Fluoro-2-(quinolin-5-yl)acetic acid

Katalognummer: B15242665
Molekulargewicht: 205.18 g/mol
InChI-Schlüssel: CYUMQCURHKAHTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-2-(quinolin-5-yl)acetic acid is a chemical compound that features a quinoline ring substituted with a fluoro group and an acetic acid moiety. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the fluoro group can significantly alter the compound’s chemical properties and biological activity, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(quinolin-5-yl)acetic acid typically involves the introduction of the fluoro group and the acetic acid moiety onto the quinoline ring. One common method is the nucleophilic substitution reaction where a suitable quinoline derivative is reacted with a fluorinating agent under controlled conditions. The acetic acid group can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more sustainable processes to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-2-(quinolin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can replace the fluoro group in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-2-(quinolin-5-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound could be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Fluoro-2-(quinolin-5-yl)acetic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting cellular processes. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound without the fluoro and acetic acid groups.

    2-Fluoroquinoline: Lacks the acetic acid moiety.

    Quinolin-5-ylacetic acid: Lacks the fluoro group.

Uniqueness

2-Fluoro-2-(quinolin-5-yl)acetic acid is unique due to the combined presence of the fluoro group and the acetic acid moiety on the quinoline ring. This combination can result in distinct chemical properties and biological activities compared to its analogs. The fluoro group can enhance metabolic stability and binding affinity, while the acetic acid moiety can improve solubility and facilitate further chemical modifications.

Eigenschaften

Molekularformel

C11H8FNO2

Molekulargewicht

205.18 g/mol

IUPAC-Name

2-fluoro-2-quinolin-5-ylacetic acid

InChI

InChI=1S/C11H8FNO2/c12-10(11(14)15)8-3-1-5-9-7(8)4-2-6-13-9/h1-6,10H,(H,14,15)

InChI-Schlüssel

CYUMQCURHKAHTG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=CC=NC2=C1)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.